![molecular formula C18H18Cl3N3 B6106706 4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine](/img/structure/B6106706.png)
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT, which are essential for B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the pathogenesis of CLL and NHL.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine has several advantages for laboratory experiments, including its specificity for BTK and its ability to inhibit downstream signaling pathways. However, this compound has limitations, such as its irreversible binding to BTK, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development and application of 4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine. These include:
1. Clinical trials: this compound is currently being investigated in clinical trials for the treatment of B-cell malignancies. Further studies are needed to determine its safety and efficacy in larger patient populations.
2. Combination therapy: this compound has shown synergistic effects with other anti-cancer agents, such as venetoclax and rituximab. Further studies are needed to determine the optimal combination therapy regimens.
3. Biomarker identification: Biomarkers that predict response to this compound are needed to identify patients who are most likely to benefit from treatment.
4. Mechanism of resistance: Resistance to BTK inhibitors, including this compound, is a major challenge in the treatment of B-cell malignancies. Further studies are needed to identify mechanisms of resistance and develop strategies to overcome them.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and disrupts B-cell receptor signaling in preclinical models of B-cell malignancies. Further studies are needed to determine its safety and efficacy in clinical trials and to identify optimal combination therapy regimens and biomarkers of response.
Synthesemethoden
The synthesis of 4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine involves a multi-step process that includes the condensation of 2,3-dichlorobenzaldehyde and piperazine, followed by the addition of 2-chlorobenzyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, this compound has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to decreased cell proliferation and increased apoptosis. This compound has also demonstrated synergistic effects with other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dichlorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-6-2-1-4-15(16)13-23-8-10-24(11-9-23)22-12-14-5-3-7-17(20)18(14)21/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXTUODYFGSZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.